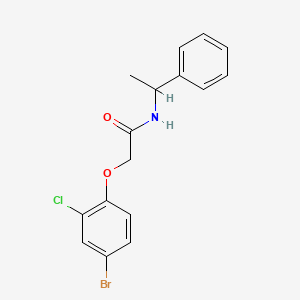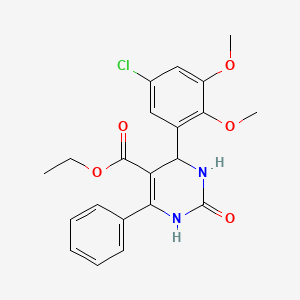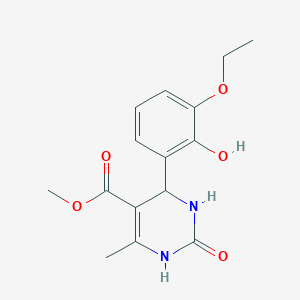
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide is a chemical compound that likely contains a benzodioxin ring. Benzodioxin is a type of chemical structure that is found in a variety of chemical compounds, many of which have biological activity .
Molecular Structure Analysis
The molecular structure of this compound likely includes a benzodioxin ring, an acetamide group, and a methoxy group . These groups could be confirmed using spectroscopic techniques such as IR, NMR, and MS .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These properties could include molecular weight, solubility, melting point, boiling point, and others .Mecanismo De Acción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide exerts its effects by targeting the Notch signaling pathway. This pathway plays a critical role in cell differentiation, proliferation, and survival. This compound inhibits the activity of gamma-secretase, an enzyme that cleaves the Notch receptor, resulting in the inhibition of downstream signaling pathways. This leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-Alzheimer's effects, this compound has been found to exhibit anti-inflammatory effects. It has also been found to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide in lab experiments is its high potency. This compound has been found to exhibit potent anticancer and anti-Alzheimer's effects at low concentrations. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been found to exhibit toxicity in some cell types, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide research. One area of research involves the development of more potent and selective inhibitors of the Notch signaling pathway. Another area of research involves the development of this compound derivatives with improved pharmacokinetic properties. Additionally, more studies are needed to explore the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and infectious diseases.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits a range of biochemical and physiological effects, including anticancer, anti-Alzheimer's, and anti-inflammatory effects. While this compound has shown promise as a potential therapeutic agent, more research is needed to fully explore its potential applications.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide has been extensively studied for its potential therapeutic applications. One area of research involves its use as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by targeting the Notch signaling pathway. Another area of research involves its use as a potential treatment for Alzheimer's disease. This compound has been found to inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-14-7-11(13)12-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6H,4-5,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPXHOAXCYDVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-bromo-6-(4-chloro-3-nitrophenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3959999.png)

![2,6-dimethoxy-4-{3-[(4-methylbenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl}phenol](/img/structure/B3960018.png)

![6-(3,4-dichlorophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960034.png)
![methyl 4-[4-(allyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960036.png)


![10-bromo-6-(2,5-dimethoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960043.png)
![3-{5-[(4-bromo-2-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3960047.png)
![N-[3-(aminocarbonyl)-4-(1-piperidinyl)phenyl]-2-furamide](/img/structure/B3960056.png)
![2-methyl-7-{[(6-methyl-2-pyridinyl)amino][4-(methylthio)phenyl]methyl}-8-quinolinol](/img/structure/B3960063.png)
![N-[2-chloro-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-2-furamide](/img/structure/B3960070.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,6-dimethylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3960086.png)